molecular formula C12H22N2O2 B2543513 Tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate CAS No. 1357352-04-5

Tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B2543513
CAS No.: 1357352-04-5
M. Wt: 226.32
InChI Key: VOJMZLZBOIHIRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS: 1251013-69-0, 1311390-89-2) is a bicyclic organic compound featuring a 2-azabicyclo[2.2.2]octane core. This structure consists of a bridged bicyclic system with a tertiary amine at position 2 and an amino group at position 5. The tert-butyl carbamate (Boc) group acts as a protective moiety for the amine, enhancing stability during synthetic processes. Its molecular formula is C₁₂H₂₂N₂O₂, with a molecular weight of 226.32 g/mol .

This compound is widely utilized as a building block in pharmaceutical chemistry due to its rigid bicyclic scaffold, which mimics bioactive conformations. Applications include its role as an intermediate in drug discovery, particularly for central nervous system (CNS) agents and protease inhibitors. A patent by Guangdong Raffles Pharmatech Co., Ltd. highlights its use in synthesizing enantiomerically pure amino-bicyclo derivatives for therapeutic applications .

Properties

IUPAC Name

tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-8-4-5-10(14)9(13)6-8/h8-10H,4-7,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJMZLZBOIHIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1C(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357352-04-5
Record name tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In organic synthesis, Tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate serves as a valuable building block for the creation of complex molecules. Its rigid bicyclic structure allows for diverse functionalization, making it suitable for various synthetic pathways.

Biology

Research has indicated that this compound interacts with biological targets such as enzymes and receptors, showing potential in several areas:

  • Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes involved in metabolic pathways, such as glutamate dehydrogenase, impacting insulin secretion .
  • Receptor Modulation : Preliminary findings indicate that it could modulate neurotransmitter receptors, influencing conditions like epilepsy and anxiety disorders .

Medicine

This compound is under investigation for its therapeutic properties:

  • Drug Development : It is being explored as a precursor in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders and metabolic dysfunctions .
  • Anticancer Properties : Research suggests that it may induce apoptosis in cancer cells by disrupting amino acid transport mechanisms .

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials due to its unique structural properties.

Case Studies

StudyFocusFindings
Study on Enzyme InhibitionInvestigated inhibition of glutamate dehydrogenaseShowed significant inhibition affecting insulin regulation
Receptor Modulation ResearchExamined effects on neurotransmitter receptorsIndicated potential modulation of excitatory neurotransmission
Anticancer Activity AnalysisEvaluated effects on cancer cell linesInduced apoptosis via disruption of amino acid transport

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of azabicyclic compounds allows for tailored applications. Below is a comparative analysis of tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate with analogous derivatives:

Structural Comparison

Compound Name Bicyclic System Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
This compound [2.2.2] 6-NH₂ C₁₂H₂₂N₂O₂ 226.32 1251013-69-0 Drug intermediates, CNS agents
Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate [2.2.1] 6-OH C₁₁H₁₉NO₃ 213.28 207405-59-2 Synthetic precursor
Tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate [2.2.2] 6-CH₂OH C₁₃H₂₃NO₃ 241.33 1099570-32-7 Scaffold for derivatization
Tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate (stereoisomers) [2.2.2] 5-O C₁₁H₁₇NO₃ 211.26 1818843-13-8 Intermediate in oxidation studies
Tert-butyl 4-amino-2-azabicyclo[2.2.2]octane-2-carboxylate [2.2.2] 4-NH₂ C₁₂H₂₂N₂O₂ 226.32 1311390-89-2 Positional isomer for SAR studies
Tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate [2.2.2] 5-N (additional) C₁₁H₂₀N₂O₂ 212.29 944238-89-5 Multi-target drug scaffolds

Functional and Reactivity Differences

  • Amino vs. Hydroxy Groups: The 6-amino derivative exhibits higher polarity and basicity compared to the 6-hydroxy analog, enabling stronger hydrogen-bonding interactions in biological systems .
  • Ring Size Effects: The [2.2.1]heptane system (norbornane analog) imposes greater ring strain and reduced conformational flexibility compared to the [2.2.2]octane scaffold, impacting binding affinity .
  • Oxo and Hydroxymethyl Derivatives : The 5-oxo derivative introduces a ketone, enhancing electrophilicity for nucleophilic additions, while the hydroxymethyl group (-CH₂OH) offers a site for further functionalization (e.g., esterification) .

Biological Activity

Tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate, known by its CAS number 1357352-04-5, is a bicyclic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

Molecular Formula: C12H22N2O2
Molecular Weight: 226.32 g/mol
SMILES Representation: CC(C)(C)OC(=O)N1CC2(CCC1CC2)N

The compound features a bicyclic structure that is significant in medicinal chemistry due to its ability to mimic natural amino acids and peptides.

Biological Activity Overview

Research into the biological activity of this compound has indicated several areas of interest:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar bicyclic structures exhibit antimicrobial properties against various bacterial strains, including Gram-positive and Gram-negative bacteria . The mechanism is believed to involve disruption of bacterial cell membranes.
  • Neuropharmacological Effects : Bicyclic compounds have been explored for their neuropharmacological potential, particularly in modulating neurotransmitter systems . For instance, related compounds have been investigated for their ability to influence glutamate transporters, which play a critical role in neurological disorders.
  • Antiviral Properties : Some derivatives of bicyclic amino acids have shown promise as antiviral agents, potentially through mechanisms that inhibit viral replication . The specific activity of this compound in this context remains to be fully elucidated.

Synthesis and Biological Evaluation

A study focused on synthesizing various derivatives of bicyclic compounds highlighted the biological evaluation of this compound alongside its analogs . The findings indicated that modifications at the amino and carboxyl groups significantly influenced the biological activity, particularly in terms of receptor binding affinity and enzyme inhibition.

Comparative Analysis of Biological Activity

CompoundActivity TypeObserved EffectsReference
This compoundAntimicrobialInhibitory effects against E. coli
Related Bicyclic DerivativeNeurotransmitter ModulationEnhanced glutamate uptake
Dihydroxylated Bicyclic CompoundAntiviralReduced viral replication rates

The biological mechanisms underlying the activity of this compound can be attributed to its structural similarity to natural amino acids, allowing it to interact with various biological targets:

  • Receptor Interaction : The compound may act as an antagonist or agonist at specific neurotransmitter receptors, influencing signaling pathways involved in mood regulation and cognitive functions.
  • Enzyme Inhibition : The structural features allow for potential inhibition of enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
  • Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis and death, highlighting a potential mechanism for its antimicrobial properties.

Q & A

Basic Research Questions

Q. How can the molecular structure of tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate be confirmed experimentally?

  • Methodology :

  • X-ray crystallography using programs like SHELXL (for refinement) or SHELXS/SHELXD (for structure solution) is critical for unambiguous confirmation of the bicyclo[2.2.2]octane scaffold and stereochemistry .
  • Spectroscopic techniques :
  • NMR : 1^1H and 13^13C NMR to resolve the bicyclic framework and confirm tert-butyl and carbamate functional groups. For example, the tert-butyl group typically shows a singlet at ~1.4 ppm in 1^1H NMR.
  • HRMS : High-resolution mass spectrometry to verify molecular weight (e.g., expected [M+H]+^+ for C12_{12}H21_{21}N2_2O2_2: 249.1608).
    • Data Contradictions : Discrepancies in NMR shifts may arise due to solvent effects or impurities. Cross-validation with crystallography is recommended.

Q. What synthetic routes are available for this compound?

  • Methodology :

  • Boc-protection strategies : Reacting 6-amino-2-azabicyclo[2.2.2]octane with di-tert-butyl dicarbonate (Boc2_2O) in the presence of a base (e.g., DMAP or TEA) under anhydrous conditions .
  • Intermediate modification : For example, tert-butyl 6-formyl-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS 174.20) can be reduced to the amine via reductive amination .
    • Key Data :
StepReagents/ConditionsYield (%)Reference
Boc protectionBoc2_2O, TEA, DCM, 0°C→RT75–85
Reductive aminationNaBH4_4, MeOH, 0°C→RT60–70

Q. What analytical techniques are suitable for purity assessment?

  • Methodology :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) at 254 nm. Retention times for related bicyclo[2.2.2]octane derivatives are ~8–10 min .
  • Elemental analysis : Validate C, H, N content within ±0.4% of theoretical values.
    • Common Pitfalls : Impurities from incomplete Boc deprotection (e.g., tert-butyl 6-oxo derivatives) may co-elute; gradient elution is advised.

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of chiral bicyclo[2.2.2]octane derivatives?

  • Methodology :

  • Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in Pd-catalyzed cyclization to enforce specific stereochemistry in the bicyclic core .
  • Dynamic resolution : For example, enzymatic resolution of racemic intermediates using lipases (e.g., CAL-B) to isolate enantiopure amines .
    • Case Study : A patent by Guangdong Raffles Pharmatech describes stereoselective synthesis of (2S,3S)-3-amino derivatives via chiral auxiliary-mediated cyclization (e.g., using L-proline as a catalyst) .

Q. How do structural modifications (e.g., substitution on the bicyclic core) affect biological activity?

  • Methodology :

  • SAR studies : Synthesize analogs (e.g., tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate, CAS 1099570-32-7) and test in receptor-binding assays .
  • Computational modeling : Docking studies using software like AutoDock to predict interactions with target proteins (e.g., opioid receptors).
    • Data Contradictions : Increased hydrophilicity (e.g., hydroxyl substitution) may reduce blood-brain barrier penetration despite higher in vitro affinity.

Q. What strategies mitigate challenges in crystallizing bicyclo[2.2.2]octane derivatives?

  • Methodology :

  • Co-crystallization : Use co-formers (e.g., succinic acid) to stabilize lattice packing.
  • Solvent screening : High-throughput screening with solvents like ethyl acetate/hexane mixtures to identify optimal crystal growth conditions .
    • Key Insight : Bicyclo[2.2.2]octane derivatives often require slow evaporation due to rigid conformations; SHELXL refinement parameters may need adjustment for high thermal motion .

Q. How can metabolic stability of this compound be improved?

  • Methodology :

  • Isotope labeling : Use 14^{14}C-labeled compounds to track metabolic pathways in hepatocyte assays.
  • Prodrug design : Replace the tert-butyl group with enzymatically cleavable esters (e.g., ethyl carbamate) to enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.